molecular formula C13H14O4 B14444890 3,4,4-Trimethoxynaphthalen-1(4H)-one CAS No. 74097-15-7

3,4,4-Trimethoxynaphthalen-1(4H)-one

Cat. No.: B14444890
CAS No.: 74097-15-7
M. Wt: 234.25 g/mol
InChI Key: VZEJNDRHYKMZSG-UHFFFAOYSA-N
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Description

3,4,4-Trimethoxynaphthalen-1(4H)-one is a synthetic naphthalenone derivative of interest in medicinal chemistry and phytochemical research . Naphthalenones are a class of compounds often biosynthesized by fungi through the 1,8-dihydroxynaphthalene (DHN) polyketide pathway, which is a branch of fungal melanin biosynthesis . Compounds in this structural class have been investigated for a wide spectrum of biological activities, including phytotoxic, antimicrobial, antiviral, nematocidal, and cytotoxic effects . As a trimethoxy-substituted analog, this compound may serve as a key intermediate for the synthesis of more complex bioactive molecules or be used in structure-activity relationship (SAR) studies to explore the pharmacophore of naphthalenone-based phytotoxins and antimicrobials . Researchers can utilize this high-purity compound as a standard in analytical profiling or as a building block in developing novel active agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74097-15-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3,4,4-trimethoxynaphthalen-1-one

InChI

InChI=1S/C13H14O4/c1-15-12-8-11(14)9-6-4-5-7-10(9)13(12,16-2)17-3/h4-8H,1-3H3

InChI Key

VZEJNDRHYKMZSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC=CC=C2C1(OC)OC

Origin of Product

United States

Synthetic Methodologies for 3,4,4 Trimethoxynaphthalen 1 4h One and Analogous Structures

Established Reaction Pathways for Naphthalene (B1677914) Core Construction

Traditional methods for building the naphthalene skeleton often rely on robust and well-understood cyclization reactions that have been refined over decades.

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that specifically involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base. wikipedia.orgorganicreactions.org This reaction is particularly well-suited for the synthesis of polycyclic aromatic systems. Unlike a typical aldol-type condensation, the Stobbe reaction proceeds through a lactone intermediate, which ultimately leads to the formation of an alkylidene succinic acid or a half-ester. wikipedia.orgorganicchemistrytutor.com

The mechanism is initiated by the formation of an enolate from the succinic ester, which then attacks the carbonyl carbon of the ketone or aldehyde. The resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking one of the ester carbonyls, forming a γ-lactone intermediate. wikipedia.org Subsequent base-mediated elimination opens this lactone ring to yield the final product, a salt of a half-ester. unacademy.com This product contains a newly formed double bond and a carboxylic acid group, which are pivotal for subsequent cyclization steps to form the naphthalene core. For instance, the condensation of 2-acetylnaphthalene (B72118) with diethyl succinate (B1194679) has been used as a key step in the synthesis of more complex polycyclic aromatic compounds like 2,4-dimethylphenanthrene, illustrating the utility of this method in building upon an existing naphthalene fragment. datapdf.com

Table 1: Key Features of the Stobbe Condensation

Feature Description
Reactants A ketone or aldehyde and a dialkyl succinate. unacademy.com
Base A strong base, such as sodium ethoxide or potassium tert-butoxide, is required. wikipedia.orgunacademy.com
Key Intermediate A γ-lactone intermediate is central to the reaction mechanism. wikipedia.org
Initial Product An alkylidene succinic acid or its corresponding half-ester. organicreactions.org
Application Formation of C-C bonds, often as a prelude to intramolecular cyclization to form cyclic systems.

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings. A powerful variation of this strategy involves a tandem sequence of a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, which can be harnessed to create aromatic and heteroaromatic systems. researchgate.netrsc.org In this approach, a diene reacts with a dienophile to form a bicyclic intermediate, which is designed to subsequently eliminate a small, stable molecule (e.g., CO₂, N₂, or H₂O) in a retro-Diels-Alder step to yield a stable aromatic ring. masterorganicchemistry.com

This strategy is particularly effective when one of the reactants contains a heteroatom, leading to a "hetero-Diels-Alder" reaction. For example, 2-pyrones can serve as dienes in cycloadditions with alkynes. The resulting bicyclic adduct can then undergo a retro-Diels-Alder reaction, expelling carbon dioxide to generate a new, highly substituted benzene (B151609) ring. masterorganicchemistry.com This principle can be extended to construct the naphthalene system. The tandem sequence offers high atom economy and regioselectivity, often without the need for a catalyst. rsc.org The stability of the aromatic product and the extruded small molecule provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of a variety of polysubstituted naphthalenes and anthracenes. researchgate.netdocumentsdelivered.com

Contemporary Synthetic Approaches to 3,4,4-Trimethoxynaphthalen-1(4H)-one Derivatives

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Cascade reactions, regioselective catalysis, and powerful bond-forming reactions like olefin metathesis represent the forefront of strategies applied to the synthesis of complex molecules like substituted naphthalenones.

Cascade, or domino, reactions are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net These sequences are highly efficient, minimizing solvent waste and purification steps. Recent advancements have led to the development of elegant cascade strategies for the assembly of the naphthalene and naphthalenone cores.

One notable approach is the use of multi-enzyme cascades, which harness the high selectivity of biocatalysts. For example, a one-pot cascade involving an ene-reductase and a naphthol reductase has been developed for the stereoselective synthesis of biologically active naphthalenones, achieving high yields and excellent stereoselectivity. acs.org Another powerful strategy involves aryne chemistry. A one-pot, three-aryne cascade has been devised for the rapid construction of naphthalene products from simple 1,3-diyne and 1,2-benzdiyne precursors under mild conditions. nih.govnih.gov These cascade reactions demonstrate the ability to rapidly build molecular complexity from relatively simple starting materials. nih.gov

Table 2: Example of a Naphthyne Cascade Reaction for Naphthalene Synthesis

Step Description Reactants Key Intermediate
1 Benzyne Generation ortho-silyl aryl triflate Benzyne
2 Nucleophilic Attack 1,3-diyne-containing nucleophile Adduct
3 Hexadehydro-Diels-Alder (HDDA) Intramolecular cyclization Naphthyne
4 Trapping External reagent (e.g., p-xylene) Substituted Naphthalene Product

This table is a simplified representation based on the cascade strategy described in research. nih.gov

The specific placement of oxygen functionalities on the naphthalene core is critical for defining the structure of this compound. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, leading to mixtures of products. researchgate.net Therefore, modern regioselective oxidation methods are essential.

The direct oxidation of naphthalene often yields 1,4-naphthoquinone, a valuable precursor for naphthalenones. orgsyn.org This transformation can be achieved using oxidants like chromium trioxide or hydrogen peroxide, often with a catalyst. orgsyn.orgquora.com More advanced methods employ transition-metal catalysts to achieve high selectivity. For instance, an iron-based catalyst has been shown to perform a chemoselective dearomative syn-dihydroxylation of naphthalenes, providing direct access to diol products that are otherwise difficult to synthesize. acs.org This approach contrasts with many metal-catalyzed oxidations that typically yield naphthols or naphthoquinones. acs.org Theoretical studies have also been conducted to understand the regioselectivity of hydroxyl radical addition to naphthalene, which preferentially leads to the formation of 1-naphthol (B170400) at lower temperatures. acs.org Such controlled oxidation strategies are key to installing the necessary ketone and methoxy (B1213986) groups in the target molecule.

Olefin metathesis is a Nobel prize-winning reaction that has revolutionized the way carbon-carbon double bonds are formed. raineslab.com The reaction, typically catalyzed by ruthenium (e.g., Grubbs' catalyst) or molybdenum complexes, allows for the "swapping" of alkylidene fragments between two alkenes. masterorganicchemistry.com The two primary variants used in complex synthesis are ring-closing metathesis (RCM) and cross-metathesis (CM). sigmaaldrich.comlibretexts.org

RCM is an intramolecular reaction that is particularly powerful for constructing cyclic and macrocyclic systems. raineslab.com This strategy can be applied to the synthesis of the naphthalene ring system. A reported approach involves a tandem sequence of a Claisen rearrangement followed by ring-closing diene metathesis. tandfonline.com In this method, a suitably designed precursor undergoes a Claisen rearrangement to create a diene, which is then subjected to RCM to form one of the rings of the naphthalene core. This combination of a classic rearrangement with a modern catalytic reaction provides a versatile route to diverse naphthalene derivatives. tandfonline.com Cross-metathesis, an intermolecular reaction, can be used to join two different alkene fragments, offering a modular way to build up the necessary precursors for cyclization. raineslab.comsigmaaldrich.com

Table 3: Common Catalysts in Olefin Metathesis for Naphthalene Ring Construction

Catalyst Type Description Common Application
Grubbs' Catalysts Ruthenium-based catalysts known for their functional group tolerance and stability. Ring-Closing Metathesis (RCM), Cross-Metathesis (CM). masterorganicchemistry.com
Hoveyda-Grubbs Catalysts A modification of Grubbs' catalysts with higher stability and activity, often used for more challenging substrates. RCM of sterically hindered alkenes. sigmaaldrich.com
Schrock Catalysts Molybdenum-based catalysts with very high activity, though often more sensitive to air and functional groups. Alkyne metathesis and reactions requiring high turnover. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Annulation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the naphthalene skeleton, a process known as annulation. These methods often involve the formation of two new carbon-carbon bonds in a single step, leading to highly substituted naphthalene derivatives.

One notable approach is the palladium-catalyzed carboannulation of internal alkynes. This method has been shown to produce a variety of substituted naphthalenes in excellent yields and is compatible with a range of functional groups. Another strategy involves the palladium-catalyzed annulation of o-bromobenzaldehydes with carbonyl compounds, which can yield substituted naphthols. Furthermore, palladium-catalyzed reactions of arynes with alkynes have been developed for the synthesis of functionalized naphthalenes.

Recent advancements have also demonstrated the utility of palladium(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes via C-H functionalization, providing access to complex naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. researchgate.net Additionally, a direct ring construction of amides with alkynes catalyzed by palladium acetate (B1210297) has been developed to prepare novel, highly substituted naphthalenes chemo- and regioselectively under mild conditions.

The versatility of palladium catalysis is further highlighted by its use in the C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. rsc.org This method allows for the rapid assembly of benzanthrones.

Below is a table summarizing various palladium-catalyzed methods for naphthalene synthesis:

ReactantsCatalyst/ReagentsProduct TypeReference
Internal AlkynesPalladium CatalystSubstituted NaphthalenesN/A
o-Bromobenzaldehydes and Carbonyl CompoundsPalladium CatalystSubstituted Naphthols researchgate.net
Arynes and AlkynesPalladium CatalystFunctionalized NaphthalenesN/A
2-Hydroxynaphthalene-1,4-diones and Internal AlkynesPd(II) CatalystNaphtho[2,3-b]furan-4,9-dione Derivatives researchgate.net
Amides and AlkynesPalladium AcetateHighly Substituted NaphthalenesN/A
1-Naphthalene Carboxylic Acid Derivatives and Aryl IodidesPalladium CatalystBenzanthrones rsc.org

Synthesis of Key Precursors to this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. These precursors are typically aromatic compounds that already contain some of the required methoxy groups and functionalities that can be elaborated to form the naphthalenone ring system.

Derivation from Substituted Benzaldehydes (e.g., Trimethoxybenzaldehydes)

Substituted benzaldehydes, particularly trimethoxybenzaldehydes, are crucial starting materials for the synthesis of this compound and its analogs. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) can be synthesized on an industrial scale from p-cresol (B1678582) through aromatic bromination followed by nucleophilic substitution with sodium methoxide (B1231860) and subsequent oxidation of the methyl group. wikipedia.org Laboratory-scale preparations often start from vanillin (B372448) or the acyl chloride of eudesmic acid via a Rosenmund reduction. wikipedia.org

Another relevant precursor, 2,3,4-trimethoxybenzaldehyde, can be prepared from pyrogallol. The synthesis involves O-alkylation with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) to form 1,2,3-trimethoxybenzene, which is then subjected to a formylation reaction with a Vilsmeier-Haack reagent.

The following table outlines synthetic routes to key trimethoxybenzaldehyde precursors:

PrecursorStarting MaterialKey ReagentsReference
3,4,5-Trimethoxybenzaldehydep-CresolBromine, Sodium Methoxide, Oxidizing Agent wikipedia.org
3,4,5-TrimethoxybenzaldehydeVanillin / Eudesmic Acid Acyl ChlorideH₂, Pd/BaSO₄ (Rosenmund Reduction) wikipedia.org
2,3,4-TrimethoxybenzaldehydePyrogallolDimethyl Sulfate, Sodium Hydroxide, Vilsmeier-Haack Reagent google.com

Controlled Introduction and Manipulation of Methoxy Groups

The precise placement of methoxy groups on the naphthalene core is critical for the synthesis of this compound. This can be achieved through various methods, including nucleophilic substitution and manipulation of other functional groups.

One common strategy involves the reaction of brominated naphthalenes with sodium methoxide. researchgate.net For example, a hexabrominated naphthalene derivative can undergo a silver-induced reaction followed by a base-promoted substitution to yield polybrominated methoxy- and hydroxynaphthalenes. researchgate.net These intermediates can be further functionalized. Copper-assisted nucleophilic substitution of brominated naphthalenes with sodium methoxide in the presence of copper iodide is another effective method for introducing methoxy groups. researchgate.net

Strategies for Functionalization of the Aromatic Nucleus

Functionalization of the aromatic nucleus of naphthalene is essential for introducing the substituents required for this compound. Regioselective functionalization can be challenging but is achievable through various synthetic strategies.

Electrophilic aromatic substitution is a traditional method, although controlling regioselectivity can be difficult and is dependent on the existing functional groups. researchgate.net More modern approaches focus on directed C-H functionalization, which allows for the selective introduction of functional groups at specific positions on the naphthalene ring. researchgate.net

Alternative Building Blocks and Ring-Forming Methods for Naphthalenones

Beyond the use of substituted benzaldehydes, other building blocks and ring-forming strategies can be employed for the synthesis of naphthalenones. One such approach utilizes substituted 1-methoxybenzocyclobutenes. nih.gov These strained ring systems can undergo thermal ring-opening to generate reactive intermediates that can be trapped to form functionalized naphthalenes. nih.gov

Three-component reactions also offer an efficient route to highly substituted naphthalenone derivatives. For example, a one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported, involving the reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines. researchgate.net

Investigation of Reaction Mechanisms in 3,4,4 Trimethoxynaphthalen 1 4h One Transformations

Detailed Mechanistic Studies of Specific Reactions

Elucidation of Ring-Forming and Ring-Opening Processes

Ring-forming and ring-opening reactions are fundamental transformations in organic synthesis, and in the context of naphthalenone systems, they offer pathways to diverse molecular architectures. While specific studies on 3,4,4-Trimethoxynaphthalen-1(4H)-one are not extensively documented, analogies can be drawn from related naphthalene (B1677914) derivatives.

One notable ring-opening process involves the biocatalytic epoxidation of naphthalene, followed by nucleophilic ring-opening. This chemoenzymatic approach utilizes fungal peroxygenases to generate naphthalene epoxides, which are then subjected to nucleophilic attack. This process yields non-racemic trans-disubstituted cyclohexadiene derivatives, which are valuable synthetic intermediates. nih.gov A similar enzymatic or chemical epoxidation of the electron-rich aromatic ring of this compound could be envisioned, followed by intramolecular or intermolecular nucleophilic attack, leading to ring-opened products.

Selective ring-opening of naphthenic molecules is a key process in hydrocracking, aiming to cleave a single endocyclic C-C bond. researchgate.net While this is typically applied to saturated systems, the principles can be adapted to functionalized naphthalenones under specific catalytic conditions. For instance, the use of bifunctional catalysts with both metal and acid sites could facilitate the selective hydrogenolysis and subsequent ring-opening of the naphthalenone core.

The following table summarizes potential ring-opening strategies applicable to naphthalenone systems:

Reaction TypeReagents/CatalystsPotential Products
Biocatalytic Epoxidation & Ring-OpeningFungal Peroxygenases, NucleophilesChiral trans-disubstituted cyclohexadienes
Selective HydrogenolysisBifunctional catalysts (e.g., Ir/USY)Alkyl-substituted aromatics

Analysis of Oxidation and Reduction Mechanism in Naphthalenone Systems

The oxidation and reduction of naphthalenone systems are critical for modifying their electronic properties and reactivity. The presence of both a ketone and electron-donating methoxy (B1213986) groups in this compound suggests a rich redox chemistry.

Studies on the oxidation of methoxy-substituted naphthalenes and benzenes to quinones and phenols using reagents like hydrogen peroxide in formic acid provide a basis for understanding the potential oxidative pathways of this compound. amanote.com The reaction likely proceeds through the formation of a hydroxylated intermediate, followed by further oxidation to a quinone or a ring-opened product. The regioselectivity of such oxidations would be influenced by the electronic effects of the methoxy groups.

The reduction of the carbonyl group in naphthalenone systems can be achieved using various reducing agents. The choice of reagent determines the selectivity and the nature of the product. For instance, hydride reagents would typically reduce the ketone to a secondary alcohol. The stereochemistry of this reduction would be influenced by the steric hindrance posed by the gem-dimethoxy group at the 4-position.

Mechanisms of Nucleophilic and Electrophilic Additions and Substitutions

The dual character of the naphthalenone core in this compound allows for both nucleophilic and electrophilic reactions. The electron-deficient carbonyl carbon is a prime target for nucleophilic attack, while the electron-rich aromatic ring is susceptible to electrophilic substitution.

Nucleophilic Addition: The addition of nucleophiles to the carbonyl group is a fundamental reaction of ketones. libretexts.orgyoutube.com In the case of this compound, the steric bulk of the adjacent gem-dimethoxy group would play a significant role in the stereochemical outcome of such additions. Furthermore, conjugate addition (1,4-addition) to the enone system is a possibility, especially with softer nucleophiles. Research on nucleophilic addition to aromatic lactones has shown that the regioselectivity (1,2- vs. 1,4- or 1,6-addition) is highly dependent on the nucleophile, solvent, and additives. nih.gov For instance, the use of sec-BuLi in the presence of HMPA or DMPU can favor 1,4-addition with dearomatization. nih.gov

Electrophilic Substitution: The methoxy groups on the aromatic ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. However, the existing substitution pattern on this compound limits the available positions for electrophilic attack. The most likely positions for substitution would be C-5 and C-7. The mechanism would follow the typical steps of electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) stabilized by the methoxy groups.

The table below outlines the expected reactivity towards nucleophilic and electrophilic reagents:

Reagent TypeSite of AttackExpected Product
Hard Nucleophiles (e.g., Grignard reagents)Carbonyl Carbon (1,2-addition)Tertiary Alcohol
Soft Nucleophiles (e.g., Gilman cuprates)β-carbon (1,4-addition)Substituted Naphthalenone
Electrophiles (e.g., Br₂, HNO₃)Aromatic Ring (C-5, C-7)Substituted this compound

Insights into Radical-Mediated Pathways

Radical reactions offer alternative pathways for the functionalization of naphthalenone systems. The reaction of naphthalene with hydroxyl radicals has been shown to produce a variety of products, including naphthoquinones and ring-opened compounds. researchgate.net A similar reaction of this compound with radical species could lead to hydroxylation of the aromatic ring or cleavage of the naphthalenone core.

The presence of the methoxy groups could also influence radical-mediated processes. For instance, radical acylation reactions, which have been developed using N-heterocyclic carbene (NHC)-mediated catalysis, could potentially be applied to introduce acyl groups onto the naphthalenone framework. nih.gov These reactions often involve the formation of persistent radicals, and the stability of such intermediates would be a key factor in the reaction outcome.

Rearrangement Reactions within Naphthalenone Frameworks

Naphthalenone frameworks can undergo various rearrangement reactions, often triggered by light or acid/base catalysis. Photochemical rearrangements of enones are well-documented and can lead to complex skeletal reorganizations. sci-hub.sebaranlab.org For this compound, UV irradiation could potentially induce rearrangements such as a nih.govnih.gov-acyl shift or other transformations characteristic of cyclohexenone systems.

Acid-catalyzed rearrangements are also plausible. For instance, the chlorination of 1-naphthol (B170400) can lead to rearranged products such as 2,4,4-trichloro-1-oxo-1,4-dihydronaphthalene, which can be formally regarded as involving an electrophilic substitution with rearrangement (the SE2′ reaction). rsc.org Similar acid-catalyzed conditions applied to this compound could potentially lead to migration of the methoxy groups or other skeletal rearrangements. The Favorskii rearrangement, which involves the treatment of α-halogenated ketones with a base, could also be a potential pathway for rearrangement if a halogen were introduced at the C-2 position. msu.edu

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights that may be difficult to obtain through experimental methods alone. rsc.org For a complex molecule like this compound, computational studies can be employed to explore potential energy surfaces, identify transition states, and calculate reaction barriers for the various transformations discussed above.

Methods such as Density Functional Theory (DFT) are commonly used to model reaction pathways. For instance, a computational study on the non-enzymatic steps of veratraldehyde formation from a related dimethoxyphenylpropene derivative utilized DFT to characterize the kinetics of the reaction, including radical formation and bond transformations. mdpi.com A similar approach could be applied to model the oxidation, reduction, and addition reactions of this compound.

The Unified Reaction Valley Approach (URVA) is another powerful computational tool that analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, transition state passage, and product formation. This method can reveal "hidden" intermediates and transition states that are not apparent from a simple analysis of the potential energy surface. smu.edu Applying URVA to the reactions of this compound could provide a detailed, step-by-step understanding of the bonding changes that occur during its transformations.

The following table lists some computational methods and their applications in studying reaction mechanisms:

Computational MethodApplication
Density Functional Theory (DFT)Calculation of reaction energies, transition state geometries, and activation barriers.
Ab initio methodsHigh-accuracy calculations for smaller systems or for benchmarking DFT results.
Unified Reaction Valley Approach (URVA)Detailed analysis of the reaction path and identification of reaction phases.
Molecular Dynamics (MD)Simulation of the dynamic behavior of molecules and reaction trajectories.

Quantum Chemical Calculations for Transition State Characterization

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition state (TS), which is the highest energy configuration along the reaction pathway. fiveable.me Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. escholarship.org A transition state is defined as a first-order saddle point on the potential energy surface (PES), meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.iofiveable.me

The process begins with an initial guess of the transition state geometry. This initial structure is then optimized using algorithms like the Newton-Raphson method to locate the precise saddle point. github.io A key confirmation of a true transition state is the calculation of vibrational frequencies. A genuine transition state structure is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate. github.io

For a hypothetical transformation of this compound, such as a rearrangement or an addition reaction, quantum chemical calculations would provide the geometry of the transition state and its activation energy (the energy difference between the reactants and the transition state). This energy barrier is a critical factor in determining the reaction rate. fiveable.me

Table 1: Hypothetical Calculated Energetic Properties for a Transformation of this compound

ParameterReactant (R)Transition State (TS)Product (P)
Relative Energy (kcal/mol) 0.00+25.4-15.2
Number of Imaginary Frequencies 010
Imaginary Frequency (cm⁻¹) N/A-350.iN/A

This table is illustrative and does not represent experimental data.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located and verified, it is crucial to confirm that it connects the intended reactants and products. uni-muenchen.de Intrinsic Reaction Coordinate (IRC) analysis is a computational method used for this purpose. scm.comrowansci.com An IRC calculation maps the minimum energy path on the potential energy surface leading downhill from the transition state in both the forward and reverse directions. scm.comprotheragen.ai

The IRC path can be visualized as the trajectory a molecule would follow if it had infinitesimal kinetic energy, moving from the peak of the energy barrier (the transition state) down to the stable energy minima of the reactants on one side and the products on the other. uni-muenchen.de This analysis provides a clear depiction of the structural changes—such as bond breaking and bond formation—that occur sequentially during the transformation. protheragen.ai By successfully connecting the transition state to the correct reactant and product structures, the IRC provides definitive evidence for the proposed reaction mechanism. rowansci.com

Table 2: Hypothetical Points Along the Intrinsic Reaction Coordinate (IRC) Path

IRC PointReaction Coordinate (amu¹/²·Bohr)Relative Energy (kcal/mol)Key Bond Distance (Å)
Reactant -2.00.03.10
... -1.0+15.52.50
TS 0.0+25.42.15
... +1.0+18.01.80
Product +2.0-15.21.54

This table is illustrative and does not represent experimental data. The "Key Bond Distance" would refer to a specific bond being formed or broken during the reaction.

Global Reaction Route Mapping (GRRM) Strategies

While the characterization of a single transition state is useful for a known reaction, Global Reaction Route Mapping (GRRM) offers a more comprehensive and automated approach to explore the entirety of a potential energy surface. rsc.orgresearchgate.net GRRM strategies are designed to systematically discover all relevant reaction pathways, including isomerizations, dissociations, and associations, for a given chemical formula without prior knowledge or assumptions about the mechanisms. rsc.orgiqce.jp

These powerful computational tools employ specialized algorithms to follow reaction pathways from stable molecules (local minima) towards transition states and dissociation channels. researchgate.net Two complementary methods often used in GRRM are:

Anharmonic Downward Distortion Following (ADDF): This method explores isomerization (A → X) and dissociation (A → X + Y) pathways starting from a single reactant molecule. rsc.orgresearchgate.net

Artificial Force Induced Reaction (AFIR): This method is used to find associative pathways where two or more reactants combine (A + B → X). rsc.orgresearchgate.net

By applying a GRRM strategy to this compound, a complex network of interconnected reactions could be uncovered. This would reveal not only the expected transformations but also potentially novel, previously unknown reaction pathways and intermediates, providing a complete "map" of its chemical reactivity. mdpi.com

Table 3: Hypothetical Reaction Pathways for this compound Identified by GRRM

Pathway TypeStarting Material(s)Product(s)Calculated Barrier (kcal/mol)
Isomerization This compoundIsomer A35.1
Isomerization This compoundIsomer B42.5
Dissociation This compoundFragment X + Fragment Y55.8
Association This compound + H₂OAdduct C18.9

This table is illustrative and does not represent experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,4 Trimethoxynaphthalen 1 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3,4,4-Trimethoxynaphthalen-1(4H)-one are predicted based on established chemical shift principles and data from analogous structures. The chemical shifts are influenced by the electron-donating and anisotropic effects of the methoxy (B1213986) groups and the carbonyl functionality within the naphthalenone core.

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the three methoxy groups. The protons on the aromatic ring (H-5, H-6, H-7, and H-8) will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the carbonyl group and the fused ring system. The methoxy group at the C-3 position is expected to be a singlet in the range of δ 3.8-4.0 ppm. The two methoxy groups at the C-4 position are chemically equivalent and are predicted to appear as a single singlet, likely in a similar region.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically in the range of δ 180-190 ppm. The aromatic carbons will resonate between δ 120 and 160 ppm, with the carbon bearing the methoxy group (C-3) and the quaternary carbon (C-4) showing characteristic shifts due to the oxygen substitution. The carbons of the three methoxy groups will appear in the upfield region, typically between δ 50 and 60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~6.0-6.2 s
H-5 ~8.0-8.2 d
H-6 ~7.5-7.7 t
H-7 ~7.6-7.8 t
H-8 ~7.9-8.1 d
3-OCH₃ ~3.8-4.0 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~185
C-2 ~110
C-3 ~160
C-4 ~100
C-4a ~130
C-5 ~128
C-6 ~129
C-7 ~135
C-8 ~127
C-8a ~145
3-OCH₃ ~56

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons, as well as their spatial relationships.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For this compound, COSY correlations are expected between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C-2, C-5, C-6, C-7, C-8, and the methoxy carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methoxy protons and their attached carbons, as well as adjacent carbons. For instance, the protons of the 3-OCH₃ group should show a correlation to C-3. The protons of the 4,4-(OCH₃)₂ groups would correlate to C-4. Protons on the aromatic ring would show correlations to neighboring carbons, helping to piece together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. NOE correlations would be expected between the protons of the 3-OCH₃ group and the H-2 proton. Correlations might also be observed between the protons of the 4,4-(OCH₃)₂ groups and the H-5 proton, which would help to confirm the stereochemistry and conformation of the molecule.

Variable Temperature NMR Studies for Conformational Dynamics

Given the presence of the two methoxy groups on a single tetrahedral carbon (C-4), the possibility of restricted rotation or conformational isomers could be investigated using variable temperature (VT) NMR studies. At room temperature, if there is free rotation around the C-O bonds of the methoxy groups, single sharp signals would be observed. However, upon cooling, if the rotation becomes slow on the NMR timescale, broadening of the signals for the 4,4-(OCH₃)₂ groups, and potentially their splitting into two distinct signals, might be observed. This would indicate the presence of different conformers that are "frozen out" at lower temperatures. Such studies would provide valuable insight into the dynamic behavior and conformational preferences of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Characteristic Functional Group Vibrations within the Naphthalenone Core

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its key functional groups.

C=O Stretch: A strong absorption band in the IR spectrum is predicted in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group. This band would likely be weaker in the Raman spectrum.

C=C Aromatic Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ in both IR and Raman spectra are characteristic of the C=C stretching vibrations within the aromatic and enone systems of the naphthalenone core.

C-O Stretches: Strong C-O stretching vibrations from the three methoxy groups are expected in the IR spectrum, typically in the range of 1250-1000 cm⁻¹. The aryl ether C-O stretch (at C-3) and the aliphatic ether C-O stretches (at C-4) may appear as distinct or overlapping bands.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxy groups will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring will give rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region of the IR spectrum.

Application of Peak Fitting and Band Assignment for Structural Details

A detailed analysis of the vibrational spectra would involve peak fitting and precise band assignments, often aided by computational chemistry methods. By deconvoluting complex band envelopes, it is possible to identify individual vibrational modes that may overlap. For instance, the C-O stretching region could be resolved to distinguish between the C(sp²)-O stretch of the 3-methoxy group and the C(sp³)-O stretches of the 4,4-dimethoxy groups. Similarly, careful analysis of the fingerprint region (below 1500 cm⁻¹) can provide detailed structural information about the naphthalenone skeleton. Comparing the experimental IR and Raman spectra can also be informative, as some vibrations may be more active in one technique than the other due to selection rules related to changes in dipole moment (IR) versus polarizability (Raman).

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Predicted Frequency (cm⁻¹) Spectroscopy
C=O (Ketone) 1660-1680 IR (strong), Raman (weak)
C=C (Aromatic/Enone) 1600-1450 IR (medium), Raman (strong)
C-H (Aromatic) 3100-3000 IR (medium), Raman (medium)
C-H (Aliphatic -OCH₃) 2950-2850 IR (medium), Raman (strong)
C-O (Aryl ether) 1270-1230 IR (strong)
C-O (Aliphatic ether) 1150-1050 IR (strong)

Derivatization Strategies and Analytical Methodologies for 3,4,4 Trimethoxynaphthalen 1 4h One Research

Chemical Derivatization for Enhanced Analytical Detection and Resolution

In the absence of specific studies on 3,4,4-Trimethoxynaphthalen-1(4H)-one, a general overview of derivatization strategies for ketones can provide a hypothetical framework.

Strategies for Improving Sensitivity and Specificity in Spectroscopic Techniques

For spectroscopic techniques such as UV-Visible or fluorescence spectroscopy, derivatization aims to introduce a chromophore or fluorophore into the target molecule, thereby enhancing its molar absorptivity or inducing fluorescence. For ketones, reagents that react with the carbonyl group to form highly conjugated systems are often employed.

Table 1: Potential Derivatization Reagents for Ketones for Enhanced Spectroscopic Detection

Reagent ClassExample ReagentPotential DerivativePurpose
HydrazinesDansyl hydrazineHydrazoneIntroduction of a fluorescent tag
HydroxylaminesPFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine)OximeIntroduction of an electrophoric tag for ECD detection in GC

It is important to note that the reactivity and stability of any resulting derivative of this compound would need to be experimentally verified.

Pre-column and Post-column Derivatization for Chromatographic Separation (e.g., GC/MS, HPLC)

In chromatography, derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column).

For Gas Chromatography/Mass Spectrometry (GC/MS), the primary goal is to increase the volatility and thermal stability of the analyte. For a relatively polar compound like a methoxylated naphthalenone, derivatization of the ketone group would be a prerequisite for successful GC analysis. A common two-step approach for ketones involves methoximation followed by silylation. This process first converts the keto group to an oxime, which reduces the compound's polarity and prevents enolization, and then a silylating agent replaces any active hydrogens, further increasing volatility.

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of the analyte, especially when using UV-Visible, fluorescence, or electrochemical detectors. Pre-column derivatization with a UV-absorbing or fluorescent tag can significantly lower the limits of detection.

Derivatization for Stereochemical Analysis and Enantiomeric Purity Determination

The structure of this compound possesses a chiral center at the C4 position. Therefore, it can exist as a pair of enantiomers. The analysis of enantiomeric purity is crucial in many fields, particularly in pharmaceutical sciences.

A common strategy for the chiral separation of ketones via chromatography is the use of a chiral derivatizing agent (CDA). The CDA, which is itself enantiomerically pure, reacts with the racemic ketone to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.

Table 2: Potential Chiral Derivatizing Agents for Ketones

Reagent ClassExample ReagentFunctional Group Targeted
Chiral Hydrazines(R)- or (S)-1-PhenylethylhydrazineKetone
Chiral Amines (after conversion of ketone)(R)- or (S)-α-MethylbenzylamineKetone (via reductive amination)

The selection of an appropriate CDA and the optimization of the reaction conditions would be essential first steps in developing a method for the enantiomeric purity determination of this compound.

Application of Derivatization in Reaction Monitoring and Intermediate Trapping

Chemical derivatization can be a powerful tool for monitoring the progress of a chemical reaction or for trapping unstable intermediates. By converting the analyte of interest into a stable, detectable derivative, its concentration can be tracked over time.

In the context of the synthesis or degradation of this compound, derivatization could theoretically be used to quantify the formation of the product or the disappearance of a reactant. For instance, if this compound were an intermediate in a reaction pathway, a derivatizing agent could be used to trap it and prevent further reaction, allowing for its quantification. However, no such applications concerning this compound have been reported in the available literature.

Theoretical and Computational Investigations of 3,4,4 Trimethoxynaphthalen 1 4h One

Electronic Structure and Bonding Characterization

Detailed Density Functional Theory (DFT), Ab Initio, or semiempirical studies specifically characterizing the electronic structure and bonding of 3,4,4-Trimethoxynaphthalen-1(4H)-one have not been identified in the current body of scientific literature. Such studies would be necessary to provide quantitative data on molecular orbitals, electron density distribution, and bonding parameters.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or energy landscapes of this compound. A proper analysis would require computational studies to identify stable conformers, transition states, and the potential energy surface of the molecule, which has not been published.

Computational Prediction of Spectroscopic Parameters

Without dedicated computational studies, a theoretical prediction of the spectroscopic parameters for this compound is not possible. The generation of data tables for predicted NMR chemical shifts, coupling constants, or simulated IR, Raman, and UV-Vis spectra requires specific computational modeling that has not been performed or published for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, researchers can gain insights into the conformational landscape of a molecule—the various shapes it can adopt—and predict its reactivity. These simulations are instrumental in understanding how a molecule's structure influences its function.

For a compound like this compound, MD simulations could theoretically be employed to:

Explore Conformational Space: Identify the most stable three-dimensional arrangements (conformers) of the molecule. This would involve analyzing the rotational freedom around its single bonds and the flexibility of the ring system.

Analyze Solvent Effects: Simulate the behavior of the molecule in different solvents to understand how its conformation and reactivity might change in various chemical environments.

Predict Reaction Dynamics: By simulating the approach of a reactant, MD can provide insights into the potential pathways and energy barriers of chemical reactions involving this compound.

However, a thorough review of published research reveals no studies that have specifically applied these techniques to this compound. Therefore, no data on its conformational sampling or computationally derived reactivity is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity/interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. By identifying key molecular descriptors—physicochemical properties or structural features—that correlate with a specific outcome, QSAR models can be used to predict the activity of new, untested compounds.

In the context of this compound, QSAR studies would be applicable if a set of structurally similar compounds with known reactivity or interaction data were available. Such a study would involve:

Data Set Compilation: Assembling a collection of molecules related to this compound with measured data on a specific endpoint (e.g., reaction rate, binding affinity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include electronic, steric, and hydrophobic properties.

Model Development and Validation: Using statistical methods to build a predictive model and rigorously validating its accuracy and predictive power.

The absence of any published QSAR studies involving this compound means that no predictive models for its reactivity or biological interactions currently exist.

Synthetic Applications and Chemical Transformations of 3,4,4 Trimethoxynaphthalen 1 4h One in Organic Synthesis

Utility as a Core Synthetic Intermediate

The arrangement of functional groups within 3,4,4-Trimethoxynaphthalen-1(4H)-one makes it a powerful precursor in multi-step synthetic sequences. The latent functionalities, protected as methoxy (B1213986) groups, can be selectively revealed to facilitate the construction of more complex molecules.

Precursor to Diversely Substituted Naphthoquinones and Naphthols

The structure of this compound is primed for conversion into biologically significant 1,4-naphthoquinones and substituted naphthols. This transformation hinges on a series of well-established chemical reactions that modify its core. The primary steps involve the hydrolysis of the ketal at the C4 position, subsequent aromatization, and demethylation of the ether groups.

The 4,4-dimethoxy group functions as an acid-sensitive ketal. Treatment with mild aqueous acid would hydrolyze this group to reveal a 4-hydroxy-4-methoxynaphthalenone intermediate. This intermediate can readily undergo elimination of methanol (B129727) to generate an aromatic naphthol system. For example, its conversion to 4-methoxy-1-naphthol (B1194100) provides a foundational aromatic structure. Further treatment with potent demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), can cleave the remaining methoxy groups to yield various dihydroxynaphthalenes.

Plausible Transformations to Naphthols and Naphthoquinones
Transformation StepTypical Reagents/ConditionsIntermediate/Product ClassKey Structural Change
Ketal Hydrolysis & EliminationAqueous Acid (e.g., HCl in THF)Substituted NaphtholFormation of an aromatic ring and a 4-hydroxyl group.
Ether DemethylationLewis Acids (e.g., BBr₃) or Protic Acids (e.g., HBr)Polyhydroxylated Naphthalene (B1677914)Conversion of methoxy groups to hydroxyl groups.
OxidationOxidizing Agents (e.g., Ag₂O, DDQ)Substituted 1,4-NaphthoquinoneFormation of the quinone dicarbonyl system. wikipedia.org

Building Block for the Total Synthesis of Complex Natural Products and Analogues

The pre-functionalized naphthalenone framework of this compound makes it an attractive starting point for the total synthesis of complex natural products, particularly aromatic polyketides. One such class of compounds is the chartreusin (B1668571) family of antibiotics, which feature a highly substituted, polycyclic aromatic aglycone core. rsc.orgnih.govresearchgate.net

In a synthetic strategy targeting these molecules, this compound could serve as an advanced building block representing a significant portion of the final aglycone. Its existing stereocenters and functional groups would reduce the number of subsequent synthetic steps. For instance, the naphthalenone could undergo annulation reactions, such as the Hauser annulation, with a suitable partner to construct the remaining rings of the chartreusin core. nih.gov The methoxy groups can act as protecting groups or be converted into hydroxyls at a late stage to allow for glycosylation, a key step in the synthesis of the final natural product. rsc.orgnih.gov

Potential Application in Natural Product Synthesis
Target Natural Product ClassRole of Naphthalenone IntermediateKey Enabled Transformations
Aromatic Polyketides (e.g., Chartreusin)Advanced Aglycone PrecursorAnnulation Reactions, Late-Stage Functionalization, Glycosylation. nih.govresearchgate.net

Reactivity Profile of this compound

The chemical behavior of this compound is governed by the interplay of its constituent functional groups, offering multiple avenues for synthetic transformations.

Participation in Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions provide a powerful method for the construction of cyclic systems in a stereocontrolled manner. The α,β-unsaturated ketone moiety within the naphthalenone core makes its C2-C3 double bond electron-deficient. This electronic property renders it an effective dienophile in normal-electron-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com

When reacted with an electron-rich conjugated diene, such as 1,3-butadiene (B125203) or Danishefsky's diene, this compound would be expected to undergo a [4+2] cycloaddition to form complex polycyclic adducts. Such reactions are valuable for rapidly building molecular complexity. While the aromatic A-ring of the naphthalene system can participate as a diene component in some Diels-Alder reactions, this process typically requires high temperatures and pressures or Lewis acid catalysis to overcome the significant energy barrier associated with disrupting aromaticity. kpfu.rusemanticscholar.org Therefore, the enone system is the more probable site of cycloaddition under standard conditions.

Expected Reactivity in [4+2] Cycloaddition
Component RoleReactantReaction TypeExpected Product
DienophileThis compound[4+2] Diels-Alder ReactionStereodefined Polycyclic Adduct

Functional Group Interconversions on the Naphthalenone Core

The diverse functional groups on the this compound scaffold can be selectively manipulated to introduce new functionalities. These interconversions are fundamental to its utility as a synthetic intermediate.

Key transformations include:

Ketal Hydrolysis: The acid-labile 4,4-dimethoxy ketal can be selectively cleaved under mild acidic conditions to unmask a latent carbonyl or hydroxyl functionality at the C4 position.

Enol Ether Cleavage: The 3-methoxy group, an enol ether, can be hydrolyzed under acidic conditions or cleaved with stronger Lewis acids to yield a β-dicarbonyl precursor, which exists in equilibrium with its enol tautomer.

Carbonyl Reduction: The C1 ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This reaction introduces a new stereocenter, and the facial selectivity can often be controlled by the steric environment.

Conjugate Addition: The electron-deficient C2 position is susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles.

Summary of Functional Group Interconversions
TransformationReactive SiteTypical ReagentsResulting Functional Group
Ketal HydrolysisC4-dimethoxyHCl(aq) / THF4-Hydroxy-4-methoxy
Enol Ether CleavageC3-methoxyBBr₃3-Hydroxy (enol)
Ketone ReductionC1-carbonylNaBH₄, MeOH1-Hydroxy (alcohol)
Conjugate AdditionC2-alkeneR₂CuLi (Gilman reagent)C2-alkylation

Metal-Catalyzed Transformations

Modern organometallic chemistry offers powerful tools for modifying complex molecules. This compound is a suitable substrate for various metal-catalyzed reactions.

Transition metal catalysts, particularly those based on palladium, rhodium, or iron, are widely used for the direct functionalization of C-H bonds. catalyst-enabling-synthetic-chemistry.comnih.govmdpi.com The aromatic C-H bonds on the A-ring of the naphthalenone core could be targeted for C-H activation, allowing for the introduction of aryl, alkyl, or other functional groups without the need for pre-installed leaving groups. Furthermore, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) could be employed to selectively reduce the C2-C3 double bond, yielding the corresponding saturated naphthalenone derivative. This transformation provides access to a different class of compounds with a modified reactivity profile.

Potential Metal-Catalyzed Reactions
Transformation TypePlausible Catalyst SystemReactive SiteProduct Feature
Aromatic C-H ArylationPd(OAc)₂ / LigandAromatic C-H BondFormation of a biaryl linkage
Conjugate ReductionH₂, Pd/CC2-C3 Double BondSaturated naphthalenone core

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the organocatalytic, biocatalytic, or novel chemical transformations of this compound that aligns with the requested article structure. The search for scholarly articles, academic papers, and patents did not yield any research focused on the synthetic applications and chemical transformations outlined in the user's request.

Therefore, it is not possible to provide an article on the "" with the specified sections on "Organocatalytic and Biocatalytic Transformations" and the "Development of Novel Chemical Transformations Utilizing the this compound Scaffold."

It is advisable to consult specialized, proprietary chemical databases or to conduct primary research to explore these aspects of this compound's chemistry, as such information is not currently present in the public domain or indexed in standard scientific search engines.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Achievements and Methodological Advances

Currently, dedicated research focusing exclusively on 3,4,4-Trimethoxynaphthalen-1(4H)-one is not extensively documented in publicly available scientific literature. However, the broader achievements in the synthesis and understanding of the naphthalenone scaffold provide a solid foundation for future investigations. Key methodological advances in the field that could be applied to the synthesis and study of this specific compound include:

Advanced Spectroscopic Techniques: The structural elucidation of complex natural products, including various naphthalenones, has been made possible through the application of advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. These methods would be instrumental in confirming the structure of synthesized this compound and any subsequent reaction products.

Modern Synthetic Methodologies: The development of novel cross-coupling reactions and stereoselective synthesis methods offers the potential for efficient and controlled synthesis of substituted naphthalenones. These methodologies could be adapted to construct the 3,4,4-trimethoxy substitution pattern with high precision.

Unexplored Reactivity and Synthetic Opportunities

The unique arrangement of the methoxy (B1213986) groups on the naphthalenone core of this compound suggests several avenues for exploring its chemical reactivity. The presence of a ketone and an enol ether functionality, along with an aromatic ring, provides multiple sites for chemical modification.

Potential Reactions for Exploration:

Reaction TypePotential Outcome
Electrophilic Aromatic Substitution Functionalization of the aromatic ring.
Nucleophilic Addition to Carbonyl Introduction of new substituents at the C-1 position.
Diels-Alder Reactions Construction of more complex polycyclic systems.
Oxidation/Reduction Chemistry Modification of the oxidation state of the naphthalenone core.

These potential reactions could lead to the synthesis of novel derivatives with potentially enhanced biological activities.

Potential for Development of New Methodologies in Organic Chemistry

The specific substitution pattern of this compound could serve as a platform for the development of new synthetic methodologies. For instance, the geminal dimethoxy group at the C-4 position is a key structural feature that could be exploited in rearrangement reactions or as a protecting group that can be selectively removed to reveal a carbonyl functionality. The development of synthetic routes that can tolerate or utilize this feature could be a significant contribution to the field of organic synthesis.

Interdisciplinary Research Avenues in Naphthalenone Chemistry

Given the diverse biological activities reported for other naphthalenone derivatives, including antimicrobial, antiviral, and cytotoxic effects, this compound represents a promising candidate for interdisciplinary research. nih.gov

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: Synthesis and evaluation of a library of derivatives based on the this compound scaffold to identify new therapeutic agents.

Chemical Biology: Use of this compound as a chemical probe to study biological pathways, leveraging the known targets of other naphthalenones.

Agrochemistry: Investigation of its potential as a natural herbicide or fungicide, a known application for some fungal metabolites. nih.gov

Materials Science: Exploration of the photophysical properties of this compound and its derivatives for potential applications in organic electronics or as fluorescent probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.